molecular formula C24H21N3S3 B12511741 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene

Cat. No.: B12511741
M. Wt: 447.6 g/mol
InChI Key: GATXVSNFRHCGAN-UHFFFAOYSA-N
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Description

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is a heterocyclic compound with the molecular formula C24H21N3S3 and a molecular weight of 447.65 g/mol . This compound is characterized by the presence of three pyridine rings attached to a benzene core through thioether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with pyridine-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

1,3,5-tris(bromomethyl)benzene+3pyridine-4-thiolThis compound+3HBr\text{1,3,5-tris(bromomethyl)benzene} + 3 \text{pyridine-4-thiol} \rightarrow \text{this compound} + 3 \text{HBr} 1,3,5-tris(bromomethyl)benzene+3pyridine-4-thiol→this compound+3HBr

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is primarily related to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the sulfur atoms of the thioether linkages. This coordination can lead to the formation of stable complexes with various metal ions, which can be utilized in catalysis, material science, and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is unique due to the presence of thioether linkages, which provide distinct chemical properties such as increased flexibility and the ability to undergo oxidation reactions. These properties make it a valuable compound for the synthesis of coordination polymers and metal-organic frameworks .

Properties

Molecular Formula

C24H21N3S3

Molecular Weight

447.6 g/mol

IUPAC Name

4-[[3,5-bis(pyridin-4-ylsulfanylmethyl)phenyl]methylsulfanyl]pyridine

InChI

InChI=1S/C24H21N3S3/c1-7-25-8-2-22(1)28-16-19-13-20(17-29-23-3-9-26-10-4-23)15-21(14-19)18-30-24-5-11-27-12-6-24/h1-15H,16-18H2

InChI Key

GATXVSNFRHCGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCC2=CC(=CC(=C2)CSC3=CC=NC=C3)CSC4=CC=NC=C4

Origin of Product

United States

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